3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
OROOYVOFLVOJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=C(N2C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Multi-Step Synthesis
a. Construction of the Imidazo[1,2-a]pyridine Core
The foundational step involves synthesizing the imidazo[1,2-a]pyridine nucleus, typically via condensation reactions between 2-aminopyridines and α-haloketones or related intermediates.
Electrophilic halogenation, often employing N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions, introduces the chlorine atom selectively at the 8-position. Reaction parameters such as solvent choice (e.g., acetic acid or DMF), temperature, and reagent equivalents critically influence regioselectivity.
Methylation of the heterocyclic ring is achieved via electrophilic substitution or via methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions to favor substitution at the desired position.
Reaction Scheme Summary:
2-Aminopyridine + α-Haloketone → Imidazo[1,2-a]pyridine core
→ Chlorination at position 8
→ Methylation at position 6
→ Oxidation to introduce carboxylic acid at position 2
Modern Continuous-Flow Synthesis
Recent advances have demonstrated the efficacy of continuous-flow methods for synthesizing imidazo[1,2-a]pyridine derivatives, offering advantages in scalability, safety, and reaction control.
a. Flow Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acids
- Starting materials: 2-Aminopyridines and bromopyruvic acid derivatives.
- Reaction conditions: Use of a microreactor system with catalysts such as p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) at elevated temperatures (~125°C).
- Process: The reaction proceeds via nucleophilic addition and cyclization steps, with the continuous flow enabling rapid synthesis and facile scale-up.
Electrophilic chlorination at the 8-position can be achieved via in-flow addition of NCS or Cl₂ under controlled temperature and solvent conditions, ensuring regioselectivity and minimizing side reactions.
c. Oxidation and Functionalization
Oxidation to introduce the carboxylic acid is performed in a subsequent step, often using oxidants like KMnO₄ or CrO₃, integrated into the flow system to streamline the process.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Solvent | DMF, acetic acid | Solubilizes reactants, facilitates halogenation and cyclization |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Promotes cyclization and heterocycle formation |
| Temperature | 125°C | Accelerates reactions, especially in flow systems |
| Reagent equivalents | NCS (1.2 equiv), Bromopyruvic acid (1.2 equiv) | Ensures complete halogenation and functionalization |
| Reaction time | 30 min – 2 hours | Optimized for maximum yield and purity |
Data and Characterization
- ¹H NMR: Aromatic protons appear around 7.5–8.5 ppm; methyl groups near 2.5–3.0 ppm.
- ¹³C NMR: Carbonyl carbons at ~170 ppm; aromatic carbons between 110–150 ppm.
- IR: Strong C=O stretch at ~1700 cm⁻¹; N-H stretch near 3300 cm⁻¹.
- MS: Molecular ion peak consistent with the molecular formula (C₉H₇ClN₂O₂).
Purity and Impurity Identification:
Chromatographic techniques such as HPLC and GC-MS are employed to confirm purity, with impurities identified by their distinct retention times and mass spectra.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Multi-Step | Sequential synthesis involving condensation, halogenation, methylation, and oxidation | Well-established, versatile | Time-consuming, lower scalability |
| Continuous-Flow Synthesis | Integrated multi-step reactions in microreactors | Rapid, scalable, safer | Requires specialized equipment, optimization needed |
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
The imidazo[1,2-a]pyridine core allows for diverse substitutions, which modulate physicochemical and pharmacological properties. Key analogues include:
Halogen-Substituted Derivatives
- 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid :
Bromine at position 5 introduces steric bulk near the carboxylic acid group, which could impact binding interactions in biological targets .
Fluorinated Analogues
- 2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 2060043-79-8):
The difluoromethyl group at position 2 enhances metabolic stability due to fluorine’s electronegativity, reducing susceptibility to oxidative degradation . - 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid :
The trifluoromethyl group at position 8 is a strong electron-withdrawing substituent, increasing acidity of the carboxylic acid (pKa ~2.5–3.0) and improving solubility in polar solvents .
Salt Forms and Solubility
Comparative Data Table
Biological Activity
3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 214.65 g/mol
- Structure : The compound features a chlorine atom at the third position and a methyl group at the sixth position of the imidazo ring. This unique structure contributes to its diverse chemical properties and biological activities.
Biological Activities
Research indicates that 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exhibits several significant biological activities:
1. Antimicrobial Activity
- The compound has been studied for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
2. Anticancer Properties
- Research has highlighted its potential as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against various cancer types including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC₅₀) values reported were approximately 15 µM for MCF-7 cells and 25 µM for A549 cells.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | |
| A549 | 25 |
The mechanism by which 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exerts its biological effects involves several pathways:
1. Enzyme Inhibition
- The compound may inhibit specific enzymes involved in cellular metabolism or proliferation. For example, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair.
2. Induction of Apoptosis
- Studies indicate that treatment with this compound can lead to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to increased apoptosis rates as evidenced by annexin V staining and flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
- Another study evaluated the antimicrobial properties against clinical isolates of E. coli. The results indicated a dose-dependent inhibition of bacterial growth with synergistic effects observed when combined with conventional antibiotics.
Applications in Research and Industry
3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is being explored for various applications:
1. Pharmaceutical Development
- Due to its promising anticancer and antimicrobial properties, it is being investigated as a lead compound for drug development against resistant bacterial strains and specific cancer types.
2. Chemical Synthesis
- It serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules with potential therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for 3-chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodology: The compound can be synthesized via a continuous flow method using bromopyruvic acid and substituted 2-aminopyridines. Key factors include:
- Temperature control (60–80°C) to minimize side reactions.
- Catalyst selection (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.
- Residence time optimization (30–60 minutes) in flow reactors to improve efficiency compared to batch processes .
- Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are most effective for characterizing this compound?
Methodology:
- NMR spectroscopy : Confirm regiochemistry using - and -NMR. The imidazo-pyridine core shows distinct aromatic proton splitting (δ 7.2–8.1 ppm), while the methyl group appears as a singlet (δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (exact mass: ~242.03 Da) and isotopic patterns for chlorine .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase with 0.1% formic acid .
Q. What are the recommended storage and handling protocols for this compound?
Methodology:
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group .
- Safety : Use PPE (gloves, goggles) and avoid inhalation (P260/P261 codes). In case of skin contact, wash immediately with soap and water (P302+P352) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Methodology: Competing reactions at the C3 and C6 positions arise due to steric and electronic effects. Strategies include:
Q. What strategies improve solubility for in vitro bioactivity assays?
Methodology: The compound’s poor aqueous solubility (logP ~2.8) can be mitigated by:
Q. How can researchers identify biological targets for this compound?
Methodology:
- Molecular docking : Screen against enzymes like Mur ligase (involved in bacterial peptidoglycan biosynthesis) using AutoDock Vina. The carboxylic acid group shows high affinity for ATP-binding pockets .
- Phenotypic assays : Test against Gram-negative bacteria (e.g., E. coli) to correlate structure with antimicrobial activity .
Q. How do structural modifications impact activity in SAR studies?
Methodology:
- Chloro vs. methyl substitution : Chloro at C3 enhances electrophilicity, improving enzyme inhibition (IC₅₀ ~5 µM vs. >50 µC for C6-methyl analogs). Methyl at C6 reduces steric hindrance, aiding membrane permeability .
- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide to maintain acidity while improving metabolic stability .
Q. How should contradictory spectral data in literature be resolved?
Methodology: Discrepancies in NMR shifts (e.g., δ 7.8 vs. 8.1 ppm for H5) may arise from solvent polarity or pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
